L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-
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Overview
Description
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- typically involves the protection of the amino group of L-glutamine. This is achieved by reacting L-glutamine with tert-butoxycarbonyl (Boc) and triphenylmethyl (Trt) protecting groups under specific conditions. The reaction usually takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the protecting groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Mechanism of Action
The mechanism of action of L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various metabolic pathways. Its protective groups can be selectively removed under specific conditions, allowing for targeted delivery and release of the active amino acid .
Comparison with Similar Compounds
Similar Compounds
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-methyl-: This compound has a similar structure but with a methyl group instead of a triphenylmethyl group.
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-octyl-: This variant has an octyl group, providing different chemical properties and reactivity.
Uniqueness
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- is unique due to its specific protecting groups, which provide stability and allow for selective reactions. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .
Properties
IUPAC Name |
(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-tritylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)31(24(26(33)34)19-20-25(30)32)29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H2,30,32)(H,33,34)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPOYDJKLMBRPW-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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